molecular formula C13H18INS B14333869 2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide CAS No. 104415-36-3

2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide

Cat. No.: B14333869
CAS No.: 104415-36-3
M. Wt: 347.26 g/mol
InChI Key: PBYWVIZHMZLUNN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide is a chemical compound with the molecular formula C9H10INS. It is known for its unique structure, which includes a benzothiazole ring substituted with methyl and pentyl groups, and an iodide ion. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-methylbenzothiazole with pentyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or methanol (MeOH) at elevated temperatures. The product is then purified through recrystallization from a suitable solvent mixture .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce azides or nitriles .

Scientific Research Applications

2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other benzothiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide exerts its effects involves interactions with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The iodide ion can also participate in ionic interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylbenzothiazolium iodide
  • N-Methyl-2-methylbenzothiazolium iodide
  • 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide

Uniqueness

2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties. This substitution can affect the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

104415-36-3

Molecular Formula

C13H18INS

Molecular Weight

347.26 g/mol

IUPAC Name

2-methyl-3-pentyl-1,3-benzothiazol-3-ium;iodide

InChI

InChI=1S/C13H18NS.HI/c1-3-4-7-10-14-11(2)15-13-9-6-5-8-12(13)14;/h5-6,8-9H,3-4,7,10H2,1-2H3;1H/q+1;/p-1

InChI Key

PBYWVIZHMZLUNN-UHFFFAOYSA-M

Canonical SMILES

CCCCC[N+]1=C(SC2=CC=CC=C21)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.